molecular formula C16H19N3O3S B2738655 4-({[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine CAS No. 851129-39-0

4-({[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine

Cat. No. B2738655
CAS RN: 851129-39-0
M. Wt: 333.41
InChI Key: BQCGCKYJXVWSBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine is a chemical compound that has been extensively studied for its potential use in scientific research. It is a derivative of morpholine and oxadiazole, and its unique structure makes it an interesting candidate for various applications.

Scientific Research Applications

Antimicrobial Activities

Compounds structurally related to 4-({[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine have been synthesized and evaluated for their antimicrobial properties. These studies reveal that such compounds possess significant activity against various microbial species. For example, a study on the synthesis, antimicrobial evaluation, and hemolytic activity of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives found them active against selected microbes, highlighting the potential of oxadiazole derivatives in antimicrobial research (Gul et al., 2017).

Anti-Inflammatory and Antitumor Activities

The anti-inflammatory potential of related compounds has also been documented. A specific study on 5-(6-methyl-2-substituted 4-pyrimidinyloxymethyl)-1,3,4-oxadiazole-2-thiones and their 3-morpholinomethyl derivatives demonstrated that these compounds exhibit significant anti-inflammatory activity in vivo, surpassing that of acetylsalicylic acid in some cases (Jakubkienė et al., 2003). Moreover, the synthesis of oxadiazole-morpholine derivatives has shown promising results in in vitro and in vivo antitumor potential, significantly inhibiting tumor volume and repressing tumoral neovasculature, indicating a strong foundation for further antitumor studies (Al‐Ghorbani et al., 2015).

Synthesis and Characterization

Research on the synthesis and characterization of morpholine derivatives, including methods for creating oxadiazole and thiazolidinone structures, provides insights into the versatility and potential applications of these compounds in medicinal chemistry. These studies not only explore the chemical synthesis and structure of these molecules but also lay the groundwork for future biological evaluations, offering a pathway to novel drug development (Weng et al., 2012).

properties

IUPAC Name

2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-11-3-4-13(9-12(11)2)15-17-18-16(22-15)23-10-14(20)19-5-7-21-8-6-19/h3-4,9H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCGCKYJXVWSBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone

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